An In-depth Technical Guide to 3,5-Dimethylisoxazole-4-carbonyl chloride (CAS: 31301-45-8)
An In-depth Technical Guide to 3,5-Dimethylisoxazole-4-carbonyl chloride (CAS: 31301-45-8)
For Researchers, Scientists, and Drug Development Professionals
Overview
3,5-Dimethylisoxazole-4-carbonyl chloride, with CAS number 31301-45-8, is a highly reactive and versatile heterocyclic building block crucial in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its isoxazole core is a privileged scaffold in drug discovery, known for conferring a range of biological activities to parent molecules. This acyl chloride serves as a key intermediate for introducing the 3,5-dimethylisoxazole-4-carboxamide moiety into target structures, a common feature in various bioactive compounds.
This document provides a comprehensive technical overview of its physicochemical properties, synthetic applications, experimental methodologies, and safety protocols, intended to support research and development professionals in leveraging this valuable reagent.
Physicochemical Properties
3,5-Dimethylisoxazole-4-carbonyl chloride is a liquid at room temperature, appearing as a colorless to light yellow or orange substance.[1][2] It is sensitive to moisture and reacts with water.[1][3] Proper handling under inert and dry conditions is therefore essential.[3]
Table 1: Physicochemical Data for 3,5-Dimethylisoxazole-4-carbonyl chloride
| Property | Value | Source(s) |
| CAS Number | 31301-45-8 | [2][4] |
| Molecular Formula | C₆H₆ClNO₂ | [2][4] |
| Molecular Weight | 159.57 g/mol | [2] |
| Appearance | Colorless to light orange/yellow clear liquid | [1][2] |
| Boiling Point | 90 °C at 12-15 mmHg | [1][2] |
| Density | ~1.27 - 1.28 g/cm³ (Predicted) | [1][2] |
| Refractive Index (n20D) | ~1.50 | [2][5] |
| Purity | ≥95-98% | [6][] |
| Solubility | Reacts with water.[1][3] | |
| SMILES | CC1=C(C(=NO1)C)C(=O)Cl | [4][8] |
| InChI Key | MPYGFFPGJMGVSW-UHFFFAOYSA-N | [3][4] |
Key Applications in Research and Development
The utility of 3,5-dimethylisoxazole-4-carbonyl chloride stems from its ability to act as a precursor to a wide array of more complex molecules.[3] Its reactivity is centered on the electrophilic carbonyl chloride group, which readily undergoes nucleophilic acyl substitution.
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Medicinal Chemistry: This compound is a cornerstone for synthesizing isoxazole derivatives.[2] These derivatives are investigated for a multitude of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.[2][8] Notably, molecules incorporating the 3,5-dimethylisoxazole moiety have been developed as potent inhibitors of Bromodomain-containing protein 4 (BRD4), a key target in oncology.[5][8]
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Agrochemicals: It serves as an intermediate in the creation of novel pesticides and herbicides, where the isoxazole ring system contributes to the biological activity and metabolic stability of the final products.[3]
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Materials Science: The compound is employed in the development of specialized polymers and coatings.[3] Incorporating the isoxazole heterocycle into polymer backbones can enhance properties such as chemical resistance and durability.[3]
Synthetic Utility & Experimental Protocols
The most common reaction involving 3,5-dimethylisoxazole-4-carbonyl chloride is its coupling with primary or secondary amines to form N-substituted 3,5-dimethylisoxazole-4-carboxamides. This reaction is a cornerstone of amide bond formation in synthetic chemistry.[]
General Reaction Mechanism: Amide Formation
The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrogen chloride (HCl) byproduct.
Generalized Experimental Protocol for N-Substituted Amide Synthesis
This protocol describes a general method for the synthesis of an N-substituted 3,5-dimethylisoxazole-4-carboxamide. Quantities and conditions should be optimized for specific substrates.
Materials:
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3,5-Dimethylisoxazole-4-carbonyl chloride
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Desired primary or secondary amine (1.0 equivalent)
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Anhydrous solvent (e.g., Toluene, Dichloromethane, THF)
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Tertiary amine base (e.g., Triethylamine, 1.2-1.5 equivalents)
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in the chosen anhydrous solvent.
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Reagent Addition: Cool the solution to 0-5 °C using an ice bath. To this stirred solution, add a solution of 3,5-dimethylisoxazole-4-carbonyl chloride (1.0-1.1 eq) in the same anhydrous solvent dropwise over 15-30 minutes, maintaining the low temperature.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography - TLC).
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Workup: Upon completion, filter the mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with 1N HCl, followed by a saturated sodium bicarbonate solution, and finally with brine.
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Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography to yield the desired N-substituted 3,5-dimethylisoxazole-4-carboxamide.
Safety and Handling
3,5-Dimethylisoxazole-4-carbonyl chloride is a corrosive and moisture-sensitive chemical that requires careful handling in a well-ventilated fume hood.[5][9] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.
Table 2: Hazard and Safety Information
| Category | Information | Source(s) |
| Signal Word | Danger | [6][10] |
| GHS Pictograms | GHS05 (Corrosion) | [6] |
| Hazard Statements | H314: Causes severe skin burns and eye damage.H290: May be corrosive to metals. | [5][10] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER or doctor/physician. | [5][10] |
| Storage | Store at room temperature under a dry, inert gas. Protect from moisture. | [3][5][6] |
| Incompatibilities | Strong oxidizing agents, bases, water, and moisture. | [3][9] |
| UN Number | 3265 | [4][8] |
Conclusion
3,5-Dimethylisoxazole-4-carbonyl chloride is an indispensable reagent for chemists engaged in the synthesis of novel compounds for pharmaceutical, agrochemical, and material science applications. Its high reactivity, coupled with the favorable biological and physical properties of the isoxazole scaffold, ensures its continued importance as a key synthetic intermediate. A thorough understanding of its properties, handling requirements, and reaction protocols is essential for its safe and effective use in a research and development setting.
References
- 1. prepchem.com [prepchem.com]
- 2. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 8. Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3,5-DIMETHYLISOXAZOLE-4-CARBONYL CHLORIDE CAS#: 31301-45-8 [m.chemicalbook.com]
- 10. 3,5-Dimethylisoxazole-4-carbonyl Chloride | 31301-45-8 | TCI AMERICA [tcichemicals.com]
